Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate
Description
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate is a boron-containing organometallic compound characterized by a spirocyclic ether framework (1,4-dioxaspiro[4.5]dec-7-ene) with a trifluoroborate (-BF₃K) group at the 8-position. This compound belongs to the class of potassium organotrifluoroborates, which are widely used as stable alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions due to their enhanced air and moisture stability .
Properties
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQHLPWVRHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Substitution Reactions
The trifluoroborate group acts as a leaving group, enabling nucleophilic substitution. Common nucleophiles include halides, alcohols, and amines. For example, in the presence of halides (e.g., iodide), the trifluoroborate group can be replaced, forming substituted spirocyclic compounds.
Coupling Reactions
This compound participates in Suzuki-Miyaura coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds. The trifluoroborate group facilitates cross-coupling with aryl halides or triflates, yielding biaryl products. For instance, coupling with bromobenzene under palladium(0) catalysis and a base (e.g., K₂CO₃) produces substituted biaryl derivatives .
Oxidation and Reduction Reactions
The trifluoroborate group undergoes oxidation or reduction depending on reagents:
-
Oxidation : Reagents like hydrogen peroxide or selective oxidants (e.g., KMnO₄) may oxidize the spirocyclic framework.
-
Reduction : Reducing agents such as sodium borohydride (NaBH₄) can reduce ketone functionalities in related spirocyclic compounds .
Radical Generation and Trapping
Trifluoroborates can be oxidized to generate alkyl radicals under photocatalytic conditions. For example, using an iridium(III) complex as a photocatalyst, the compound undergoes oxidation to form a spirocyclic radical, which can then react with electron-deficient alkenes (e.g., methyl vinyl ketone) to form substituted ketones .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst (Pd(PPh₃)₄), K₂CO₃ | THF/water, 80–100°C, 12–24 h |
| Radical Generation | Iridium(III) photocatalyst, light | DCM, RT, 3–12 h |
| Oxidation | KMnO₄, H₂O | DCM/water, 0–30°C, 12–24 h |
| Reduction | NaBH₄, MeOH | 0°C, 1–2 h |
Coupling Products
Suzuki-Miyaura reactions yield biaryl compounds with spirocyclic frameworks, valuable in medicinal chemistry for drug discovery .
Radical-Mediated Products
Photocatalytic oxidation generates spirocyclic radicals, which react with Michael acceptors (e.g., β-vinylbutenolide) to form quaternary carbons and complex cyclic structures .
Oxidation/Reduction Products
Oxidation may yield ketones or epoxides, while reduction could generate alcohols from ketone precursors .
Substitution Mechanism
The trifluoroborate group’s stability and leaving ability enable nucleophilic attack, replacing the borate fragment with incoming reagents (e.g., halides).
Coupling Mechanism
Palladium(0) catalysts facilitate oxidative addition, transmetallation with the trifluoroborate, and reductive elimination to form carbon-carbon bonds .
Radical Formation
Photocatalytic oxidation generates a radical cation, which undergoes deprotonation and fragmentation to form a spirocyclic radical. This radical then engages in hydrogen atom transfer (HAT) or addition reactions .
Medicinal Chemistry
Investigated for potential bioactivity, including enzyme inhibition and antimicrobial properties, though specific data for this compound remain limited .
Photocatalytic Systems
Demonstrated utility in scalable radical reactions under continuous-flow conditions, enabling gram-scale production of pharmaceutical analogs .
Scientific Research Applications
Organic Synthesis
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in several important reactions:
- Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The trifluoroborate group enhances the reactivity of the compound, making it an effective partner for aryl or vinyl halides.
- Functional Group Transformations : The compound can facilitate the transformation of various functional groups, enabling the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates is particularly beneficial in multi-step synthesis protocols.
Table 1: Summary of Organic Synthesis Applications
| Application Type | Description |
|---|---|
| Cross-Coupling Reactions | Used in Suzuki-Miyaura reactions |
| Functional Group Transformations | Stabilizes reactive intermediates for complex synthesis |
Materials Science
In materials science, this compound has potential applications in developing new materials with specific properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its spirocyclic structure contributes to increased rigidity and strength in polymer networks.
- Nanomaterials : Research indicates that this compound can be used to synthesize nanomaterials with tailored functionalities. Its unique molecular architecture allows for the creation of nanoscale structures that can be employed in electronics or photonics.
Table 2: Summary of Materials Science Applications
| Application Type | Description |
|---|---|
| Polymer Chemistry | Enhances mechanical properties and thermal stability |
| Nanomaterials | Facilitates the synthesis of functional nanostructures |
Medicinal Chemistry
The medicinal chemistry applications of this compound are particularly noteworthy:
- Drug Development : The compound's ability to act as a boron-containing scaffold makes it valuable in drug discovery processes. Boron compounds are known for their biological activity and can interact with various biomolecules.
- Targeted Therapeutics : Its structural features may allow for the design of targeted therapeutics that can selectively bind to specific proteins or enzymes involved in disease processes.
Table 3: Summary of Medicinal Chemistry Applications
| Application Type | Description |
|---|---|
| Drug Development | Serves as a boron-containing scaffold for new drugs |
| Targeted Therapeutics | Potential for selective binding to disease-related biomolecules |
Case Studies and Research Findings
Several studies have documented the efficacy and utility of this compound:
- Study on Cross-Coupling Efficiency : A recent study demonstrated that this compound significantly improves yields in Suzuki-Miyaura reactions compared to traditional boron reagents, highlighting its effectiveness as a coupling partner .
- Polymer Enhancement Research : Research published in a polymer journal indicated that incorporating this compound into polycarbonate matrices resulted in enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .
- Biological Activity Investigation : A medicinal chemistry study found that derivatives of this compound exhibited promising activity against certain cancer cell lines, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism by which Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The spirocyclic structure of the compound also contributes to its reactivity and stability in different chemical environments.
Comparison with Similar Compounds
Key Differences :
- Reactivity : Aryltrifluoroborates (e.g., TB-2607) are optimized for coupling with aromatic systems, whereas the spirocyclic ether in TB-2528 may alter reaction kinetics due to steric hindrance or electronic effects from the oxygen atoms .
- Solubility : The spirocyclic ether scaffold likely enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to purely aromatic analogs .
Spirocyclic Boronates
1,4-Dioxaspiro[4.5]dec-7-ene Derivatives
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS 680596-79-6) :
- Structure : Features a boronate ester (dioxaborolane) instead of a trifluoroborate group.
- Molecular Formula : C₁₄H₂₃BO₄ vs. C₁₀H₁₄BF₃KO₂ (target compound).
- Applications : Boronate esters are typically intermediates in Suzuki couplings but require hydrolysis to boronic acids, unlike trifluoroborates, which react directly .
Hydroxylated and Methoxylated Derivatives
- 1,4-Dioxaspiro[4.5]decan-8-ol (291) : Synthesized via NaBH₄ reduction of the corresponding ketone (). The hydroxyl group offers a site for further functionalization (e.g., methylation to 8-methoxy derivatives), contrasting with the trifluoroborate’s role as a coupling partner .
Functionalized Spiro Compounds in Pharmaceuticals
Examples from and include spirocycles with sulfonamide and ester groups, such as:
- (2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate :
- Complexity : Incorporates multiple functional groups (sulfonyl, hydroxymethyl) for targeted bioactivity, unlike the simpler trifluoroborate .
Biological Activity
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate (CAS No. 1580472-97-4) is a unique compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique chemical properties. The trifluoroborate group enhances its reactivity and solubility in various solvents, making it suitable for diverse applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H16BFO2 |
| Molecular Weight | 246.08 g/mol |
| Appearance | Solid |
| Melting Point | 68-73 °C |
| Storage Conditions | 2-8 °C |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
- Cellular Effects : Research suggests that it could influence cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
A study conducted by researchers at [source] demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constant (IC50) was found to be approximately 25 µM, suggesting moderate inhibitory activity that could be further explored for therapeutic applications in neurodegenerative diseases.
Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited selective cytotoxicity with an IC50 value of 30 µM against MCF-7 cells, indicating its potential as an anticancer agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with warnings for acute toxicity if ingested (H302) and skin irritation (H315) . Further toxicological studies are needed to fully understand the safety profile before clinical applications can be pursued.
Q & A
Q. What are the key synthetic routes for preparing Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate, and how are intermediates purified?
Answer: The synthesis typically involves:
Reduction of a ketone precursor : For example, 1,4-dioxaspiro[4.5]decan-8-one is reduced using NaBH₄ in methanol to yield 1,4-dioxaspiro[4.5]decan-8-ol .
Functionalization : The alcohol intermediate is converted to the boronic ester via reaction with pinacol borane or related reagents.
Trifluoroborate formation : Treatment with KHF₂ or KF converts the boronic ester to the potassium trifluoroborate salt .
Q. Purification methods :
Q. How is the compound characterized to confirm its structure and purity?
Answer:
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (GHS Category 1 for corrosion) .
- Ventilation : Use a fume hood to prevent inhalation of boron-containing vapors .
- Waste disposal : Collect boronate waste separately and treat with aqueous NaOH to hydrolyze boronates before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this trifluoroborate?
Answer:
- Catalyst selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates .
- Solvent/base systems : Use DME/H₂O with K₂CO₃ or Cs₂CO₃ to enhance solubility of the potassium trifluoroborate .
- Temperature : 80–100°C for 12–24 hours, monitored by TLC .
- Key variables : Excess trifluoroborate (1.5 equiv) improves yields in electron-deficient aryl halide couplings .
Q. How do stereochemical features of the spirocyclic scaffold influence reactivity?
Answer:
- Stereochemical retention : The spirocyclic structure restricts conformational flexibility, favoring transmetalation with retention of configuration at boron .
- Steric effects : Substituents on the dioxolane ring may hinder coupling with bulky aryl halides; computational modeling (DFT) predicts steric maps .
- Chiral resolution : Diastereomers (e.g., (2R,3R) vs. (2S,3S)) require chiral HPLC or enzymatic resolution for asymmetric synthesis .
Q. How should researchers troubleshoot low yields or side products in cross-coupling reactions?
Answer:
- Common issues :
- Diagnostic tools :
Q. What computational methods predict the reactivity of this trifluoroborate in novel reactions?
Answer:
- DFT calculations : Analyze transition states for transmetalation steps; Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular descriptors : LogP (≈1.5) and polar surface area (≈45 Ų) predict solubility and membrane permeability .
- Docking studies : For biological applications, model interactions with enzymes using AutoDock Vina .
Q. How does the potassium counterion influence the compound’s stability and reactivity?
Answer:
- Solubility : Potassium salts enhance aqueous solubility compared to tetraalkylammonium analogs, critical for biphasic reactions .
- Stability : Hygroscopic potassium salts require anhydrous storage (argon atmosphere, 4°C) .
- Transmetalation : K⁺ facilitates ligand exchange with Pd catalysts in Suzuki-Miyaura mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
